2,3,4-Trifluoroaniline

Drug Metabolism Toxicology Pharmaceutical Intermediate Selection

2,3,4-Trifluoroaniline (CAS 3862-73-5) is a fluorinated aromatic amine with the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. It is a liquid at room temperature, with a melting point of 14-15 °C and a density of 1.393 g/mL at 25 °C.

Molecular Formula C6H4F3N
Molecular Weight 147.1 g/mol
CAS No. 3862-73-5
Cat. No. B1293922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoroaniline
CAS3862-73-5
Molecular FormulaC6H4F3N
Molecular Weight147.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)F)F
InChIInChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
InChIKeyWRDGNXCXTDDYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trifluoroaniline (CAS 3862-73-5): Fluorinated Aromatic Amine Building Block for Pharmaceutical and Material Science Applications


2,3,4-Trifluoroaniline (CAS 3862-73-5) is a fluorinated aromatic amine with the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol [1]. It is a liquid at room temperature, with a melting point of 14-15 °C and a density of 1.393 g/mL at 25 °C . The compound is characterized by three contiguous fluorine atoms at the 2-, 3-, and 4-positions of the aniline ring, which imparts a distinct electronic profile and reactivity pattern [2]. Its primary industrial and research utility lies in its role as a versatile intermediate for the synthesis of fluoroquinolone antibiotics, advanced liquid crystal materials, and fluorinated agrochemicals [3].

2,3,4-Trifluoroaniline (CAS 3862-73-5): Why Regioisomeric Fluoroaniline Substitution Compromises Product Quality and Process Viability


Fluorinated anilines are a diverse class of intermediates where the position of fluorine substitution critically dictates their physical state, electronic characteristics, and metabolic fate. Generic substitution within the trifluoroaniline family without due consideration of regioisomerism can lead to catastrophic process failures [1]. For example, while 2,3,4-trifluoroaniline is a liquid at ambient temperatures (melting point 14-15 °C), its regioisomer 2,4,5-trifluoroaniline is a solid (melting point 59-63 °C) [2]. This difference in physical state can profoundly impact material handling, formulation, and reaction setup in both research and manufacturing settings. Furthermore, the precise substitution pattern governs the compound's interaction with biological systems, including its metabolic processing by cytochrome P450 enzymes, which can result in distinct and potentially hazardous metabolic profiles [3]. Therefore, selecting the correct regioisomer is not merely a matter of chemical similarity but a fundamental requirement for ensuring the intended reactivity, safety, and final product integrity in downstream applications.

Quantitative Differentiation of 2,3,4-Trifluoroaniline: Evidence-Based Guide for Scientific and Industrial Selection


Regioisomer-Dependent Metabolic Pathway and Toxicity Potential

The metabolic fate of trifluoroaniline isomers varies significantly based on their substitution pattern. In a study examining the cytochrome P450-catalyzed dehalogenation of halogenated anilines, it was observed that while 2,4,5-trifluoroaniline generated a significant amount of carbon monoxide (CO) as a metabolite, indicating a specific oxidative pathway leading to ring opening and toxicity, 2,3,4-trifluoroaniline did not share this same metabolic profile [1]. The de-fluoridation rates for 2,4,5- and 2,4,6-trifluoroaniline were similar, but their capacity to generate CO differed substantially, with 2,4,5-trifluoroaniline being uniquely associated with this pathway. This suggests that the 2,3,4-substitution pattern may offer a distinct advantage in terms of metabolic stability and reduced potential for toxic byproduct formation.

Drug Metabolism Toxicology Pharmaceutical Intermediate Selection

Physical State and Handling Advantages for Process Engineering

The physical state of a chemical intermediate at ambient temperature is a primary determinant of its processability and equipment compatibility in large-scale manufacturing. 2,3,4-Trifluoroaniline is a liquid with a melting point of 14-15 °C and a density of 1.393 g/mL at 25 °C [1]. In contrast, a closely related regioisomer, 2,4,5-trifluoroaniline, is a solid with a melting point of 59-63 °C . This difference of over 40 °C in melting point has direct consequences for industrial handling. A liquid can be readily pumped, metered, and transferred in a continuous flow reactor, whereas a solid requires additional unit operations such as melting, dissolving in a co-solvent, or solid-dispensing, all of which add complexity, time, and cost to a manufacturing process.

Process Chemistry Manufacturing Formulation Science

Established Synthetic Utility in a High-Yield Patent Process

The commercial viability of an intermediate is often validated by its presence in high-yielding, industrially relevant synthetic procedures. A patented method for the synthesis of 2,3,4-trifluoroaniline highlights its process-friendly nature, reporting an isolated product yield of 91% [1]. This yield is achieved from a process described as having the advantages of being simple and easy to operate. While comparative yields for other trifluoroaniline isomers under identical conditions are not provided in this specific source, the high yield demonstrates a robust and efficient manufacturing route, which is a strong indicator of a stable supply chain and cost-effective procurement for downstream users.

Organic Synthesis Patent Chemistry Process Development

Documented Utility as a Core Scaffold for Marketed Fluoroquinolones

2,3,4-Trifluoroaniline is a key starting material explicitly used in the synthesis of several blockbuster fluoroquinolone antibiotics, including lomefloxacin, norfloxacin, levofloxacin, and ofloxacin [1]. Its specific 2,3,4-substitution pattern is essential for constructing the core quinolone pharmacophore. While other fluoroanilines like 3-chloro-4-fluoroaniline can also be used to synthesize fluoroquinolones [2], the use of 2,3,4-trifluoroaniline is directly linked to specific, clinically relevant drug products. This establishes a direct, documentable procurement requirement: any entity manufacturing or researching these specific APIs has a non-negotiable need for this exact regioisomer.

Medicinal Chemistry Antibiotic Synthesis Drug Intermediate

Optimized Application Scenarios for 2,3,4-Trifluoroaniline (CAS 3862-73-5)


Synthesis of Fluoroquinolone Antibiotics: Lomefloxacin and Norfloxacin

This is the primary and most established application for 2,3,4-trifluoroaniline. It serves as the indispensable starting material for constructing the core skeleton of several fluoroquinolone antibiotics, including lomefloxacin and norfloxacin [4]. The specific 2,3,4-trifluoro substitution pattern is required to achieve the correct substitution on the final drug molecule. For any CRO, CDMO, or pharmaceutical company engaged in the development or production of these specific APIs, 2,3,4-trifluoroaniline is a critical, non-substitutable raw material.

Advanced Liquid Crystal Materials and OLED Precursors

2,3,4-Trifluoroaniline is a crucial building block in the synthesis of advanced liquid crystal materials for display technologies . Its use is not just generic; the specific electronic properties conferred by the contiguous 2,3,4-fluorination pattern are essential for creating molecules with the precise molecular alignment and dielectric anisotropy required for high-performance displays. High-purity grades (≥99.0%) are typically required for this application to meet the stringent performance and reliability standards of the electronics industry [4].

Fluorinated Agrochemical Intermediate Development

In the agrochemical sector, 2,3,4-trifluoroaniline is used as an intermediate for synthesizing novel herbicides, fungicides, and pesticides . The rationale for its selection over non-fluorinated or differently fluorinated anilines is based on the well-established principle that fluorine substitution enhances metabolic stability, lipophilicity, and overall biological activity of crop protection agents [4]. This makes it a valuable building block for researchers developing next-generation agrochemicals with improved efficacy and environmental profiles.

Technical Documentation Hub

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